molecular formula C13H13FN2O3 B13515046 N-Acetyl-4-fluoro-L-tryptophan

N-Acetyl-4-fluoro-L-tryptophan

Cat. No.: B13515046
M. Wt: 264.25 g/mol
InChI Key: FPURNYRSDCMXLW-UHFFFAOYSA-N
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Description

Significance of Tryptophan and its Derivatives in Chemical Biology and Biochemistry

Tryptophan (Trp) is an essential amino acid distinguished by its unique indole (B1671886) side chain, a feature that imparts significant and multifaceted roles in biology. nih.gov As one of the twenty proteinogenic amino acids, its incorporation into polypeptide chains is fundamental to protein structure and function. scispace.com The large, hydrophobic surface area of the indole ring is crucial for establishing protein architecture, promoting stability through hydrophobic interactions, van der Waals forces, and participating in specific noncovalent interactions like hydrogen bonds and cation-π interactions. scispace.commdpi.com These interactions are vital for processes such as protein-protein recognition and the anchoring of proteins within cellular membranes. scispace.commdpi.com

Beyond its structural role, tryptophan is a critical precursor in the biosynthesis of several physiologically vital molecules. nih.govmdpi.com In humans, metabolic pathways convert tryptophan into the neurotransmitter serotonin, the neurohormone melatonin (B1676174) (which regulates circadian rhythms), and niacin (vitamin B3). nih.govscispace.comanu.edu.au Given this biological importance, synthetic tryptophan derivatives and analogs have become invaluable tools in chemical biology. mdpi.comontosight.ai These modified molecules allow researchers to probe and modulate biological systems with high precision. iris-biotech.de By altering the core tryptophan structure, scientists can study enzyme inhibition, map protein-protein interactions, and investigate the specific contributions of tryptophan residues to protein function, stability, and folding pathways. ontosight.aiiris-biotech.de

Overview of N-Acetyl-4-fluoro-L-tryptophan as a Specialized Probe

This compound is a synthetic amino acid analog that combines the specific attributes of both 4-position fluorination and N-acetylation. This dual modification creates a specialized molecule designed for precise applications in biochemical and pharmacological research.

The structure consists of an L-tryptophan framework with a fluorine atom at the 4-position of the indole ring and an acetyl group on the α-amino nitrogen. vulcanchem.com This design leverages the properties of each modification to create a potentially powerful research tool.

¹⁹F NMR Probe: The presence of the fluorine atom makes this compound a sensitive probe for ¹⁹F NMR studies, enabling detailed investigation of its binding and interaction with biological targets without background interference. anu.edu.auacs.org

Fluorescence Quenching: Fluorination at the 4-position of the indole ring is known to significantly quench tryptophan's natural fluorescence. acs.org This property makes the compound useful in fluorescence spectroscopy studies to differentiate signals or to act as a non-fluorescent control.

Enhanced Stability and Bioavailability: The N-acetyl group is intended to confer metabolic stability by protecting the molecule from rapid deamination and enzymatic degradation. creative-proteomics.comvulcanchem.com This modification can prolong the compound's activity and potentially improve its pharmacokinetic profile. vulcanchem.com

The combination of these features makes this compound a tailored probe for investigating biological systems where tryptophan interactions are critical. For instance, it could be used to study receptors that bind tryptophan or related molecules, with the fluorine atom serving as an NMR reporter and the acetyl group ensuring sufficient stability for the experiment.

Interactive Data Table: Physicochemical Properties of this compound

This table summarizes key computed and experimental properties of the compound.

PropertyValueSource
Molecular Formula C₁₃H₁₃FN₂O₃ nih.gov
Molecular Weight 264.25 g/mol nih.gov
IUPAC Name (2S)-2-acetamido-3-(4-fluoro-1H-indol-3-yl)propanoic acid nih.gov
Physical Description Solid nih.gov
Melting Point 204-206 °C (dec.) sigmaaldrich.com
XLogP3 1.4 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13FN2O3

Molecular Weight

264.25 g/mol

IUPAC Name

2-acetamido-3-(4-fluoro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C13H13FN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-10-4-2-3-9(14)12(8)10/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19)

InChI Key

FPURNYRSDCMXLW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C(=CC=C2)F)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Acetyl 4 Fluoro L Tryptophan

Stereoselective Synthetic Routes for 4-Fluorotryptophan Precursors

The creation of enantiomerically pure 4-fluorotryptophan is a foundational step in the synthesis of N-Acetyl-4-fluoro-L-tryptophan. Stereocontrol is paramount, and various methods have been developed to achieve the desired L-configuration.

Diastereoselective synthesis is a powerful strategy for controlling stereochemistry. One effective method involves the alkylation of a chiral glycine (B1666218) equivalent. For instance, a synthesis of (L)-4-fluorotryptophan has been described starting from 4-fluoroindole (B1304775) in seven steps. montclair.edu A key step in this process is the diastereoselective alkylation of a Schöllkopf chiral auxiliary with a fluorinated electrophile, which proceeds with high efficiency. montclair.edu Another approach, demonstrated in the synthesis of 4-fluoro-threonine, utilizes a copper-mediated cycloaddition to form an oxazoline (B21484) precursor, highlighting a strategy that can be adapted for other fluoroamino acids. nih.gov These methods are advantageous as they often result in high diastereomeric excess, minimizing the need for extensive purification.

Enzymatic methods offer an alternative and often highly efficient route to obtaining chirally pure amino acids. While specific resolution techniques for 4-fluorotryptophan are not extensively detailed in the provided results, the broader application of enzymes in synthesizing tryptophan analogs is well-established. Enzymes like tryptophan synthase exhibit pristine chemo- and stereoselectivity. acs.org The β-subunit of tryptophan synthase (TrpB) can catalyze the formation of L-tryptophan analogs from serine and the corresponding indole (B1671886) analog. acs.orgnih.gov This enzymatic approach can produce enantiopure tryptophan analogs, and engineered versions of TrpB have been developed to accommodate a wider range of substituted indoles. acs.orgchemistryviews.org This biocatalytic platform has the potential to directly synthesize L-4-fluorotryptophan with high enantiomeric purity.

Regioselective Fluorination Techniques in Tryptophan Ring Systems

Direct and regioselective fluorination of the tryptophan indole ring is a challenging synthetic task. While direct fluorination methods are not extensively covered in the provided search results, analogous halogenation reactions catalyzed by enzymes provide a model for achieving such selectivity. Flavin-dependent halogenases are known to catalyze the regioselective chlorination and bromination of tryptophan. nih.govnih.govuni-bielefeld.de For example, the enzyme PrnA catalyzes the chlorination of tryptophan to 7-chlorotryptophan. nih.gov The regioselectivity is controlled by the enzyme's active site, which binds the tryptophan substrate in a specific orientation, exposing only one position to the reactive halogenating species. nih.gov This enzymatic strategy, in principle, could be adapted through protein engineering to achieve regioselective fluorination. Chemical synthesis approaches often rely on starting with an already fluorinated indole precursor, such as 4-fluoroindole, to ensure the correct placement of the fluorine atom. montclair.edu

Isotopic Labeling Approaches for this compound (e.g., ¹⁸F, ¹⁹F, ¹³C, ¹⁵N)

Isotopic labeling of this compound is essential for its use in advanced analytical and diagnostic techniques.

¹⁹F Labeling: The stable isotope ¹⁹F is a valuable probe for NMR spectroscopy studies of protein structure and dynamics. rsc.orgdigitellinc.com The incorporation of 4-fluorotryptophan into proteins allows for the use of ¹⁹F-NMR to study protein conformation and interactions. digitellinc.comnih.gov The synthesis of 4,6-difluoro-tryptophan has also been reported as a probe for protein ¹⁹F NMR. ehu.esresearchgate.net

¹³C and ¹⁵N Labeling: Stable isotopes such as ¹³C and ¹⁵N are widely used in NMR studies. nih.gov Methods have been developed for the synthesis of selectively deuterated and ¹³C-labeled fluorotryptophan to create ¹⁹F-¹³C spin pairs for advanced NMR experiments. rsc.org Precursors like indole can be synthesized with ¹³C or ¹⁵N labels and then used in biocatalytic routes with enzymes like tryptophan synthase to produce isotopically labeled tryptophan analogs. nih.govresearchgate.net

Table 1: Isotopic Labeling of Fluorinated Tryptophan Analogs

IsotopeApplicationSynthetic Approach HighlightsKey Research Findings
¹⁸FPET ImagingMulti-step radiosynthesis, often with low to moderate yields. acs.orgfz-juelich.de¹⁸F-labeled tryptophan analogs show accumulation in tumors, making them promising PET tracers. nih.govnih.govresearchgate.net
¹⁹FNMR SpectroscopyIncorporation into proteins via biosynthetic pathways. digitellinc.comnih.gov¹⁹F chemical shifts are sensitive to the local protein environment. digitellinc.com 4-fluorotryptophan has been shown to be non-fluorescent, which can be advantageous in certain spectroscopic studies. nih.govnih.gov
¹³CNMR SpectroscopySynthesis of labeled indole precursors for use in biocatalysis. rsc.orgnih.govAllows for the creation of specific spin pairs (e.g., ¹⁹F-¹³C) for detailed structural analysis. rsc.org
¹⁵NNMR SpectroscopyUse of labeled precursors like anthranilic acid in biosynthetic pathways. researchgate.netEnables detailed studies of protein backbone and side-chain dynamics.

Biocatalytic and Chemoenzymatic Synthetic Routes for Tryptophan Analogs

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing tryptophan analogs.

The enzyme tryptophan synthase (TrpS), and particularly its β-subunit (TrpB), is a cornerstone of this approach. acs.orgnih.gov TrpB catalyzes the C-C bond formation between an indole derivative and L-serine to produce the corresponding L-tryptophan analog. acs.orgnih.govnih.gov This method is attractive due to its high stereoselectivity, yielding the desired L-enantiomer exclusively. acs.org

Researchers have engineered TrpB to expand its substrate scope, allowing for the synthesis of a wide variety of tryptophan analogs with substituents at different positions on the indole ring. acs.orgchemistryviews.org This includes the potential for synthesizing 4-fluoro-L-tryptophan directly from 4-fluoroindole and L-serine. Chemoenzymatic strategies can combine the strengths of chemical synthesis for creating novel precursors with the selectivity of enzymatic transformations to produce the final complex molecule. For example, a chemically synthesized, fluorinated indole can be used as a substrate for TrpB.

Table 2: Biocatalytic Synthesis of Tryptophan Analogs

EnzymeReactionAdvantagesExample Substrates
Tryptophan Synthase (TrpS/TrpB)Indole + L-Serine → L-TryptophanHigh stereoselectivity (produces L-enantiomer), mild reaction conditions, broad substrate scope with engineered variants. acs.orgnih.govSubstituted indoles (e.g., 4-fluoroindole, 5-fluoroindole, 6-fluoroindole). acs.org
Tryptophan DecarboxylaseTryptophan analog → Tryptamine (B22526) analogCan be used in one-pot reactions with tryptophan synthase to produce tryptamine analogs. chemistryviews.orgVarious tryptophan derivatives. chemistryviews.org

Engineered Enzymatic Pathways for Halogenated Tryptophan Synthesis

The biosynthesis of halogenated tryptophans, including 4-fluoro-L-tryptophan, is made possible through the strategic engineering of enzymes, primarily tryptophan synthase (TrpS). nih.gov Tryptophan synthase, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, naturally catalyzes the final step in tryptophan biosynthesis: the condensation of indole and L-serine. apexbt.com The catalytically crucial component for this reaction is the β-subunit (TrpB). nih.gov

Through techniques like directed evolution, scientists have successfully modified the TrpB subunit to accept a broader range of substrates beyond its natural indole. apexbt.com This has opened the door to the synthesis of various tryptophan analogs, including those with halogen substitutions on the indole ring. nih.gov By introducing specific mutations into the active site of TrpB, researchers can create variants with enhanced activity and altered substrate specificity, enabling the efficient synthesis of compounds like 4-fluoro-L-tryptophan from 4-fluoroindole and L-serine.

The enzymatic synthesis of fluorinated tryptophan analogs is a key area of research due to their potential applications in protein engineering and drug discovery. The incorporation of fluorinated tryptophans can provide unique spectroscopic probes for studying protein structure and function.

While direct enzymatic N-acetylation of 4-fluoro-L-tryptophan is an area of ongoing research, chemoenzymatic methods are commonly employed. This often involves the chemical synthesis of racemic N-acetyl-4-fluoro-DL-tryptophan followed by enzymatic resolution using an aminoacylase (B1246476) that selectively hydrolyzes the L-enantiomer. Alternatively, L-tryptophan analogs can be N-acetylated using chemical methods, such as reaction with acetic anhydride (B1165640) in an alkaline aqueous solution.

Substrate Scope and Specificity of Tryptophan Synthase Variants for Analog Production

The success of synthesizing halogenated tryptophan analogs hinges on the substrate scope and specificity of the engineered tryptophan synthase variants. The wild-type TrpS enzyme exhibits a certain degree of promiscuity, accepting some substituted indoles. However, for efficient production of specific analogs like 4-fluoro-L-tryptophan, engineered variants are essential.

Research has shown that mutations in the β-subunit of TrpS can significantly impact its affinity for different indole derivatives. For instance, studies on an engineered tryptophan synthase from Pyrococcus furiosus demonstrated product formation with 4-fluoroindole, although with a lower total turnover number (TTN) compared to the natural substrate, indole, indicating that the electronic properties of the substituted indole influence the reaction efficiency.

The following table summarizes the substrate scope of an engineered Pyrococcus furiosus tryptophan synthase β-subunit variant with various indole analogs.

SubstrateRelative Activity (%)
Indole100
4-Fluoroindole29.4
5-Fluoroindole70.6
2-Methylindole65
6-Methylindole80

Another notable example is the engineered StTrpS variant (βL166V) from Salmonella, which has been shown to facilitate the production of β-methyl-4-fluoro-tryptophan, highlighting the potential to create even more complex fluorinated tryptophan derivatives.

The specificity of these engineered enzymes is crucial for producing enantiomerically pure L-amino acids, which is a significant advantage over traditional chemical synthesis methods that often result in racemic mixtures. The ongoing exploration of tryptophan synthase variants and their substrate scope continues to expand the toolkit for producing a wide array of valuable non-canonical amino acids.

Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For N-Acetyl-4-fluoro-L-tryptophan, both proton (¹H) and fluorine (¹⁹F) NMR provide complementary information.

¹H NMR spectroscopy is fundamental for confirming the chemical structure of this compound by identifying the chemical shifts and coupling patterns of its various protons. Beyond structural verification, ¹H NMR is instrumental in analyzing the molecule's conformational equilibrium. The populations of different rotamers—conformational isomers that result from rotation around single bonds—can be determined by analyzing the three-bond coupling constants (³JHH) between the α- and β-protons of the amino acid side chain. This analysis provides insight into the steric and electronic factors that govern the molecule's preferred three-dimensional shape in solution.

Table 1: Representative ¹H NMR Data for Tryptophan Derivatives

ProtonTypical Chemical Shift Range (ppm) in DMSO-d6Information Gained
Indole (B1671886) NH10.8 - 11.1Indicates the protonation state and hydrogen bonding of the indole ring.
Amide NH~8.2Confirms N-acetylation and can be sensitive to molecular interactions.
Aromatic (Indole Ring)6.9 - 7.6Substitution pattern on the indole ring; the fluorine at position 4 influences these shifts.
α-CH~4.5Coupling constants between these protons (³JHαHβ) are used to calculate rotamer populations.
β-CH₂~3.1
Acetyl CH₃~1.8Signature of the N-acetyl group.

The presence of a fluorine atom makes ¹⁹F NMR an exceptionally sensitive technique for studying this compound. The ¹⁹F nucleus has a high gyromagnetic ratio, 100% natural abundance, and a large chemical shift dispersion, making it highly responsive to its local electronic environment. ehu.esacs.org Since biological systems are virtually devoid of fluorine, ¹⁹F NMR spectra of fluorinated molecules are free from background signals. ehu.es The chemical shift of the fluorine atom in this compound can report on changes in solvent polarity, conformational states, and molecular dynamics. anu.edu.aunih.gov This high sensitivity allows for the detection of subtle structural changes and interactions that might be difficult to observe with other methods.

When this compound interacts with other molecules, such as proteins or small-molecule ligands, changes in its local chemical environment occur. These changes can be detected as perturbations in the NMR chemical shifts of its nuclei. Both ¹H and ¹⁹F NMR are used to monitor these chemical shift perturbations (CSPs). The ¹⁹F signal is particularly valuable due to its high sensitivity. anu.edu.au By observing which resonances shift upon the addition of a binding partner, it is possible to map the sites of interaction. The magnitude of the CSPs can also be used to quantify the strength of the interaction and determine binding affinities.

Fluorescence and Phosphorescence Spectroscopy Investigations

The photophysical properties of this compound are markedly different from those of its non-fluorinated parent compound, N-Acetyl-L-tryptophan.

A key characteristic of 4-fluorotryptophan derivatives is their lack of significant fluorescence at room temperature. nih.gov Studies have confirmed that at 25°C, 4-fluorotryptophan exhibits negligible fluorescence, with a quantum yield ratio of tryptophan to 4-fluorotryptophan being greater than 100:1. nih.gov This quenching of fluorescence at ambient temperature is a defining feature of this compound.

However, at cryogenic temperatures (77 K), the molecule's behavior changes dramatically. At 77 K, this compound displays strong fluorescence and phosphorescence, with emission quantum yields that are comparable to those of tryptophan under the same conditions. nih.govnih.gov This temperature-dependent luminescence suggests that non-radiative decay pathways that dominate at room temperature are suppressed at low temperatures, allowing radiative emission (fluorescence and phosphorescence) to occur efficiently.

Table 2: Comparative Photophysical Properties

Compound/ConditionFluorescence at 25°C (298 K)Luminescence at 77 K
TryptophanFluorescentStrong fluorescence and phosphorescence
4-FluorotryptophanNegligible (Quantum yield ratio vs. Trp > 100:1) nih.govnih.govStrong fluorescence and phosphorescence nih.govnih.gov

The fluorescence of tryptophan and its derivatives is generally sensitive to the polarity of the local environment. nih.gov While this compound is essentially non-fluorescent at room temperature, precluding studies of its environmental sensitivity under these conditions, its strong luminescence at 77 K is expected to be sensitive to the surrounding medium. At cryogenic temperatures, changes in the polarity and rigidity of the solvent matrix would likely influence the emission maxima and quantum yields of both its fluorescence and phosphorescence, similar to the behavior observed for other indole derivatives. This property makes it a potential probe for studying microenvironments in frozen or vitrified samples.

Conformational Dynamics and Protein Folding Studies using Fluorinated Tryptophan Analogs

Fluorinated tryptophan analogs, including 4-fluorotryptophan, are invaluable tools for investigating protein conformational dynamics and folding pathways. researchgate.net The fluorine atom serves as a minimally perturbative, site-specific probe that can be monitored by both fluorescence and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net

The primary advantage of using a fluorinated analog like this compound lies in the unique properties of the ¹⁹F nucleus. researchgate.net Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of proteins labeled with a fluorinated tryptophan are free from background signals. ehu.es The ¹⁹F chemical shift is exceptionally sensitive to the local electronic environment, making it an exquisite reporter of subtle conformational changes, protein folding intermediates, and ligand binding events. acs.orgnih.govnih.gov For instance, the chemical shifts of 4-fluorotryptophan residues incorporated into a protein can vary significantly depending on whether they are exposed to the solvent or buried within the protein's hydrophobic core. acs.orgnih.gov

Studies have demonstrated that the incorporation of fluorotryptophan analogs is generally well-tolerated in protein structures, causing minimal disruption to the native conformation and function. psu.edu This allows researchers to track site-specific changes during the folding process or in response to external stimuli. By placing the 4-fluoro-L-tryptophan probe at different locations within a protein sequence, a detailed map of the folding landscape and dynamic motions can be constructed. nih.gov This approach provides insights into the complex interplay between protein structure and function that are often inaccessible by other means. psu.edu

Vibrational Spectroscopy (FTIR and Raman) in Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the molecular structure and environment of this compound. Both methods probe the vibrational modes of molecular bonds, but they are based on different physical principles—IR spectroscopy measures the absorption of light, while Raman spectroscopy measures the inelastic scattering of light. thermofisher.com

The Raman spectrum of a tryptophan-containing molecule is characterized by several distinct "marker bands" originating from the indole ring. nih.govresearchgate.net These bands are sensitive to the local environment and conformation of the tryptophan side chain. nih.govnih.gov For example, the band around 1360 cm⁻¹ is a known marker for the hydrophobicity of the indole ring's environment, showing strong intensity when the ring is in a nonpolar setting. nih.gov Another key band, typically near 880 cm⁻¹, is sensitive to the hydrogen bonding status of the indole N-H group. nih.gov

The introduction of a fluorine atom at the 4-position of the indole ring in this compound would be expected to induce shifts in the positions and intensities of these characteristic Raman bands due to both the electronic effect of the highly electronegative fluorine and the mass effect. Analysis of these shifts provides specific insights into the conformational state and intermolecular interactions of the fluorinated residue.

Similarly, FTIR spectroscopy is highly sensitive to the secondary structure of peptides and proteins. thermofisher.com The amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching vibration of the peptide backbone, is a key indicator of secondary structure. thermofisher.com By analyzing the shape and position of this band in a peptide containing this compound, one can deduce information about its local conformation.

Tryptophan Raman Marker BandApproximate Wavenumber (cm⁻¹)Vibrational Assignment/Structural Sensitivity
W1~1550Indole ring stretching, side-chain orientation
W3~1430-1460Indole ring vibrations
W4~1360Indole ring breathing, sensitive to hydrophobic environment
W7~880Indole ring breathing, sensitive to N-H hydrogen bonding
W8~760Indole ring out-of-plane deformation
Table 1. Key Raman marker bands for the Tryptophan indole side chain and their structural interpretations. The precise wavenumbers can shift based on the local environment and chemical modifications like fluorination. nih.govresearchgate.netnih.gov

Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.orglibretexts.org It is widely used to confirm the chirality of molecules and to determine the secondary structure of proteins and peptides. libretexts.orgnih.gov

For this compound, the "L" designation refers to its specific stereochemistry at the alpha-carbon, which makes the molecule chiral and thus CD-active. The CD spectrum provides an experimental confirmation of this chirality.

When incorporated into a peptide or protein, the CD signal is dominated by contributions from the peptide backbone in the far-UV region (190-250 nm). libretexts.org The shape and magnitude of the CD spectrum in this region are highly characteristic of the protein's secondary structure. libretexts.orgspringernature.com For example, an α-helix typically exhibits strong negative bands around 222 nm and 208 nm, while a β-sheet shows a single negative band around 218 nm. libretexts.org

In the near-UV region (250-350 nm), the CD spectrum is sensitive to the environment of aromatic amino acid side chains (Tryptophan, Tyrosine, Phenylalanine) and disulfide bonds. utexas.edu The indole ring of tryptophan gives a significant signal in this region. Therefore, the CD spectrum of a peptide containing this compound can be used to monitor changes in the local environment of the fluorinated side chain, providing information about the protein's tertiary structure and folding. utexas.edu The fluorine substitution itself can subtly alter the electronic transitions of the indole chromophore, potentially modifying the near-UV CD spectrum and offering a sensitive handle to probe its specific interactions.

Secondary StructureCharacteristic CD Signal (Wavelength, nm)
α-HelixNegative bands at ~222 nm and ~208 nm; Positive band at ~193 nm
β-SheetNegative band at ~218 nm; Positive band at ~195 nm
Random CoilStrong negative band near 200 nm
Table 2. Characteristic far-UV circular dichroism signals for common protein secondary structures. libretexts.org

Biochemical Applications As Molecular Probes and Tools

Use as Biochemical Building Blocks in Peptide and Protein Synthesis

The ability to incorporate fluorinated tryptophan analogs into peptides and proteins, either through chemical synthesis or biosynthetic methods, has opened up new avenues for studying their structure and function.

Solid-phase peptide synthesis (SPPS) offers precise control over the placement of unnatural amino acids, such as N-Acetyl-4-fluoro-L-tryptophan, within a peptide sequence. This method allows for the strategic positioning of the fluorinated probe at specific sites of interest. The incorporation of halogenated tryptophan derivatives can influence the peptide's conformation, stability, and biological activity. The principles of SPPS can be extended to create more complex polymeric structures, harnessing the unique properties of the fluorinated tryptophan derivative to design materials with specific functions for applications in material science.

The biosynthetic incorporation of fluorinated tryptophan analogs into proteins expressed in cellular systems is a widely used technique for producing labeled proteins for structural and functional studies. anu.edu.au This is often achieved using auxotrophic bacterial strains that require tryptophan for growth, allowing for the substitution of tryptophan with its fluorinated analog in the growth medium.

Researchers have successfully incorporated various fluorinated tryptophans, including 4-fluorotryptophan, into proteins. nih.gov The efficiency of incorporation can be very high, often exceeding 95%. nih.govacs.org This method has been used to label both soluble and membrane proteins. nih.gov The resulting fluorinated proteins are valuable tools for studying protein structure and dynamics using ¹⁹F NMR spectroscopy, as the fluorine nucleus provides a sensitive probe with no background signal from other atoms in the protein. ehu.esresearchgate.net

The incorporation of fluorinated tryptophan analogs can sometimes affect the activity of the protein. For instance, when 4-fluorotryptophan was incorporated into β-galactosidase, the enzyme retained 60% of its normal activity, while its incorporation into D-lactate dehydrogenase resulted in a twofold increase in specific activity compared to the control. nih.gov

Table 1: Examples of Biosynthetically Incorporated Fluorotryptophan Analogs and Their Applications

Fluorinated Tryptophan Analog Protein Expression System Application
4-Fluorotryptophan Mannitol transporter (EIImtl) Escherichia coli Structural analysis of a membrane protein. nih.gov
4,5,6,7-tetrafluorotryptophan LmrR (transcriptional repressor) Lactococcus lactis Studying drug-protein interactions. acs.org
4,6-Difluorotryptophan HIV-1 capsid protein (CA-CTD) Escherichia coli ¹⁹F NMR probe for protein structure. ehu.esresearchgate.net

Mechanistic Probing of Enzyme Function and Kinetics

This compound and related compounds serve as valuable tools for investigating the mechanisms of enzyme action and their kinetic properties.

N-acetyl-L-tryptophan is a known competitive inhibitor of tryptophanase. sigmaaldrich.com Tryptophanase is an enzyme that catalyzes the degradation of tryptophan. mdpi.com By competing with the natural substrate, tryptophan, N-acetyl-L-tryptophan can be used to study the enzyme's active site and reaction mechanism. Similarly, 4-Fluoro-L-tryptophan has been utilized in the study of other tryptophan-metabolizing enzymes like phosphatases and tryptophan synthetase to determine kinetic parameters. biosynth.com The introduction of the fluorine atom can alter the electronic properties of the indole (B1671886) ring, providing insights into the substrate specificity and catalytic mechanism of these enzymes.

The incorporation of fluorinated tryptophan analogs into proteins allows for the detailed characterization of enzyme active site environments using ¹⁹F NMR. nih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its local microenvironment, providing information on polarity, electrostatic interactions, and conformational changes within the active site upon substrate or inhibitor binding. This technique has been employed to probe the active sites of various enzymes, offering high-resolution, site-specific information about their structure and dynamics. nih.gov

Investigation of Biomolecular Recognition and Binding Processes

Understanding the forces that govern the interaction between molecules is fundamental to biology. Fluorinated tryptophan analogs have proven to be instrumental in dissecting these interactions. A powerful technique to study these interactions is the progressive fluorination of aromatic residues to modulate the electrostatic component of the interaction. researchgate.netnih.gov

The substitution of hydrogen with fluorine atoms on the indole ring of tryptophan alters its electronic properties, specifically its ability to participate in π-π stacking and cation-π interactions, which are crucial for many protein-ligand binding events. By systematically replacing tryptophan with a series of fluorinated analogs (e.g., mono-, di-, tri-, and tetrafluorotryptophan) at a specific binding site, researchers can quantify the contribution of electrostatic forces to the binding affinity. acs.orgnih.gov

For example, the progressive fluorination of a tryptophan residue in the drug-binding site of the transcriptional repressor LmrR led to a significant decrease in its affinity for aromatic drugs, clearly demonstrating the importance of electrostatic π-π interactions for drug binding. nih.gov This approach provides a quantitative measure of the electrostatic contribution to the binding energy, offering valuable insights into the principles of molecular recognition.

Applications in Cellular Biology Research (non-clinical)

Beyond its utility in studying isolated biomolecules, this compound and its analogs are valuable tools for investigating complex processes within the cellular environment.

Fluorinated tryptophan analogs, including 4-fluorotryptophan, can be biosynthetically incorporated into proteins. nih.gov This process allows researchers to introduce a probe into newly synthesized proteins, enabling the study of protein synthesis, folding, and trafficking within the cell. The incorporation of these analogs can be facilitated by using tryptophan-requiring auxotrophic strains of organisms like Escherichia coli. nih.gov

By replacing L-tryptophan in the growth medium with 4-fluorotryptophan, a significant percentage of the tryptophan residues in the cellular proteins can be replaced by the fluorinated analog. nih.gov The extent of this replacement and its effect on the activity of the synthesized proteins can provide valuable information about the tolerance of the protein synthesis machinery for non-canonical amino acids and the functional consequences of such substitutions. nih.gov For example, studies have shown that the incorporation of fluorotryptophan can alter the specific activity of enzymes like β-galactosidase and D-lactate dehydrogenase. nih.gov

While research specifically utilizing this compound in neuroinflammation is emerging, studies on its non-fluorinated counterpart, N-acetyl-L-tryptophan (NAT), have demonstrated significant potential in modulating neuroinflammatory pathways. nih.govnih.gov Neuroinflammation is a key factor in the pathophysiology of various neurodegenerative diseases. criver.commdpi.com

In animal models of Alzheimer's disease, NAT treatment has been shown to reduce cognitive decline and downregulate the levels of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and substance P in the hippocampus and frontal cortex. nih.govnih.gov Furthermore, NAT treatment was found to reduce the activity of acetylcholinesterase and the levels of total and phosphorylated nuclear factor kappa B (NF-κB) and Tau proteins. nih.gov

In a different model of hepatic ischemia-reperfusion injury, which also involves an inflammatory response, N-acetyl-L-tryptophan was found to attenuate injury by regulating the TLR4/NLRP3 signaling pathway. peerj.com This pathway is a critical component of the innate immune response and is involved in the production of inflammatory cytokines. peerj.com These findings suggest that N-acetylated tryptophan derivatives have the potential to modulate key inflammatory signaling cascades.

CompoundResearch ModelObserved EffectsSignaling Pathways Implicated
N-acetyl-L-tryptophan (NAT)Alzheimer's Disease (rat model)Reduced cognitive decline and neuroinflammation. nih.govnih.govDownregulation of TNF-α, IL-6, Substance P, NF-κB, and Tau phosphorylation. nih.gov
N-acetyl-L-tryptophanHepatic Ischemia-Reperfusion (rat model)Attenuated tissue injury. peerj.comRegulation of the TLR4/NLRP3 signaling pathway. peerj.com

The intrinsic fluorescence of tryptophan is a sensitive indicator of its local environment and can be used to monitor changes in protein conformation and aggregation. nih.gov Tryptophan analogs, including fluorinated derivatives, can be employed as probes to study these processes with enhanced sensitivity and specificity. nih.gov

When proteins aggregate, tryptophan residues that were previously exposed to the solvent may become buried in the hydrophobic core of the aggregate, leading to a change in their fluorescence properties. nih.gov This phenomenon can be exploited to monitor the kinetics of protein aggregation in real-time. The use of fluorinated tryptophan analogs can offer advantages in these studies due to their unique photophysical properties. nih.gov

Furthermore, ¹⁹F NMR spectroscopy of proteins containing fluorinated tryptophan residues provides a powerful tool for characterizing different conformational states and aggregation pathways. nih.gov The sensitivity of the ¹⁹F chemical shift to the local environment allows for the detection of subtle structural changes that may be difficult to observe with other techniques. ehu.esdigitellinc.com

Enzymatic and Metabolic Pathway Investigations

Examination of Tryptophan Metabolism in Model Systems (e.g., bacterial, ex vivo tissue)

Direct metabolic studies on N-Acetyl-4-fluoro-L-tryptophan are limited; however, insights can be drawn from investigations of similar fluorinated tryptophan analogs in model systems. For instance, studies using 6-fluorotryptophan in ex vivo tissue samples, such as liver and gut homogenates, have demonstrated that fluorinated tryptophans can be processed by the primary tryptophan metabolic pathways. acs.orgnih.gov Tryptophan metabolism predominantly follows three routes: the kynurenine pathway, the serotonin pathway, and the indole (B1671886) pathway, the last of which is primarily mediated by gut microbiota. nih.gov

In ex vivo models, it is anticipated that this compound would first undergo deacetylation to yield 4-fluoro-L-tryptophan. This free fluorinated amino acid could then enter the major metabolic pathways. In the liver, the majority of tryptophan is catabolized via the kynurenine pathway. mdpi.com Kinetic models of tryptophan metabolism in the liver have been developed to understand the flux through this complex network. ebi.ac.uknih.gov It is plausible that 4-fluoro-L-tryptophan would be a substrate for the rate-limiting enzymes of this pathway, tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), leading to the formation of fluorinated kynurenine derivatives.

In bacterial systems, the gut microbiota plays a significant role in tryptophan metabolism, converting it into various indole derivatives. nih.govnih.gov Many gut microbes possess the enzyme tryptophanase, which catalyzes the conversion of tryptophan to indole. nih.gov The impact of N-acetylation and fluorination on these bacterial metabolic processes is an area of active investigation.

Expected Major Metabolic Pathways for this compound

PathwayPrimary Location/SystemKey EnzymesPotential Metabolites
DeacetylationVarious tissues, Gut microbiotaAcylases4-fluoro-L-tryptophan
Kynurenine PathwayLiver (primary), Extrahepatic tissuesTryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO)Fluorinated Kynurenine Derivatives
Indole PathwayGut MicrobiotaTryptophanaseFluorinated Indole Derivatives

Role in Enzymatic Conversion Processes of Indole Derivatives

The introduction of an N-acetyl group and a fluorine atom to the tryptophan structure can influence its interaction with enzymes involved in the conversion of indole derivatives. A key enzyme in this context is bacterial tryptophanase, which is responsible for the production of indole from tryptophan in the gut.

Research has shown that the non-fluorinated parent compound, N-acetyl-L-tryptophan, acts as a noncompetitive inhibitor of tryptophanase. nih.gov This inhibition suggests that the N-acetyl group hinders the enzyme's ability to process the substrate, thereby reducing the rate of indole formation. It is reasonable to hypothesize that this compound would exhibit a similar, if not enhanced, inhibitory effect on tryptophanase due to the additional steric and electronic influence of the fluorine atom. By reducing indole production, this compound could potentially modulate the physiological effects of this microbial metabolite, which has been implicated in bacterial biofilm formation. nih.gov

The enzymatic synthesis of N-acetyl-DL-tryptophan itself can be achieved through a cascade reaction involving hydrogenation, hydrolysis, and acetylation, starting from indole methylene hydantoin. google.com This process highlights the chemical transformations involved in producing this class of compounds.

Enzymatic Interactions of N-Acetyl-tryptophan Derivatives

EnzymeSubstrate/InhibitorEffectPotential Consequence
Bacterial TryptophanaseN-acetyl-L-tryptophanNoncompetitive InhibitionReduced indole production
Bacterial TryptophanaseThis compound (Hypothesized)Potential InhibitionModulation of gut microbiota-derived indole signaling

Influence on Biochemical Signaling Cascades (e.g., CREB1 signaling in research models)

A significant area of research for N-acetylated tryptophan derivatives is their impact on intracellular signaling pathways, particularly those related to neuroprotection. Studies on the non-fluorinated compound, N-Acetyl-L-tryptophan (NAT), have demonstrated its ability to upregulate the cAMP response element-binding protein 1 (CREB1) signaling pathway. nih.govnih.govresearchgate.net

CREB1 is a crucial transcription factor that plays a vital role in neuronal growth, differentiation, synaptic plasticity, and memory formation. nih.gov In a rat model of Alzheimer's disease, administration of NAT was found to significantly increase the expression of both total CREB1 (T-CREB1) and phosphorylated CREB1 (P-CREB1) in the hippocampus. nih.gov This upregulation of CREB1 signaling is associated with the neuroprotective effects observed with NAT treatment, including reduced cognitive decline and neuroinflammation. nih.govnih.govresearchgate.net

The activation of CREB is often a point of convergence for multiple signaling cascades, including those mediated by protein kinases. nih.govfrontiersin.org The ability of N-Acetyl-L-tryptophan to enhance CREB1 signaling suggests that it may modulate upstream pathways that lead to CREB activation. While direct studies on this compound are not yet available, the established neuroprotective and CREB1-modulating effects of its parent compound provide a strong rationale for investigating the fluorinated derivative in similar research models. The addition of the fluorine atom could potentially alter the compound's potency or pharmacokinetic properties, leading to a modified impact on these signaling cascades.

Effect of N-Acetyl-L-tryptophan on CREB1 Signaling in a Research Model

ConditionHippocampal T-CREB1 Expression (Relative)Hippocampal P-CREB1 Expression (Relative)
Sham0.3551 ± 0.0062530.6691 ± 0.01491
Amyloid Beta Induced0.1871 ± 0.012850.3352 ± 0.01972

Data from a study on N-Acetyl-L-tryptophan in a rat model of Alzheimer's disease, showing a significant reduction in CREB1 expression in the disease model compared to the sham group. nih.gov

Interactions with Biomolecular Systems

Protein-Tryptophan Analog Interactions: Nature and Energetics

The incorporation of fluorinated tryptophan analogs into proteins provides a powerful tool to dissect the contributions of various noncovalent interactions to protein stability and ligand binding. acs.orgnih.govlatrobe.edu.auresearchgate.netnih.gov The introduction of fluorine alters the electron distribution of the indole (B1671886) ring, thereby influencing its participation in π-interactions and hydrogen bonding. nih.gov

Aromatic amino acid side chains, particularly tryptophan, are frequently involved in π-interactions, which are crucial for protein structure and function. acs.orgnih.govlatrobe.edu.auresearchgate.netnih.gov These interactions include π–π stacking, cation–π interactions, and CH–π bonds. acs.orgnih.govlatrobe.edu.auresearchgate.netnih.gov The progressive fluorination of tryptophan residues is a technique used to modulate the electrostatic component of these interactions. acs.orgnih.govlatrobe.edu.auresearchgate.net

The introduction of an electronegative fluorine atom reduces the electron density of the aromatic π-system, which in turn weakens the electrostatic attraction in cation–π interactions. acs.orgnih.govresearchgate.net In fact, the electrostatic potential of the aromatic ring becomes nearly zero when four fluorine atoms are introduced into a tryptophan side chain. acs.orgnih.govresearchgate.net This principle has been used to quantify the electrostatic contribution of π-interactions in protein-ligand binding. For instance, in the multidrug transcriptional repressor protein LmrR, progressive fluorination of a key tryptophan residue (Trp96) led to a 6- to 70-fold decrease in affinity for aromatic drugs, demonstrating the significance of electrostatic π–π interactions in drug binding. nih.govlatrobe.edu.auresearchgate.netnih.gov Similarly, studies on the membrane-bound riboflavin (B1680620) transport protein RibU showed that progressive fluorination of Trp68 revealed a significant electrostatic component, contributing 15–20% to the total riboflavin-RibU binding energy. acs.orglatrobe.edu.auresearchgate.netnih.gov

The impact of fluorination on protein stability can be position-dependent. A systematic study on a tryptophan zipper peptide (Trpzip2) showed that the incorporation of 4-fluorotryptophan could either enhance or compromise global hairpin stability depending on its specific location within the peptide structure. nih.gov

Below is a table summarizing the effects of tryptophan fluorination on protein-ligand interactions in selected studies.

ProteinTryptophan ResidueLigandEffect of FluorinationReference
LmrRTrp96Aromatic drugs (e.g., daunomycin, riboflavin)6- to 70-fold decrease in binding affinity nih.govlatrobe.edu.auresearchgate.netnih.gov
RibUTrp68Riboflavin15–20% contribution of electrostatics to binding energy acs.orglatrobe.edu.auresearchgate.netnih.gov
Trpzip2Various-Site-specific increase or decrease in thermal stability nih.gov

The indole ring of tryptophan can act as both a hydrogen bond donor (N-H group) and a weak acceptor (π-electron cloud). mdpi.com The N-H group is a potent donor in canonical hydrogen bonds. nih.gov Additionally, the polarized Cδ1—H group of the indole ring can form weaker, noncanonical hydrogen bonds with main-chain carbonyl oxygen atoms, contributing to the stability of unique structural motifs. nih.gov

While the direct impact of the 4-fluoro substitution on the hydrogen bonding capacity of the indole N-H has not been extensively detailed in the provided context, the alteration of the indole's electronic properties is likely to have a subtle influence on the strength and geometry of these interactions. Fluorine substitution is known to have a strong inductive effect, which can alter the acidity of the N-H proton and the hydrogen bond accepting capacity of the aromatic ring. researchgate.net

Lipid-Tryptophan Analog Interactions in Membrane Systems

Tryptophan residues are frequently found at the interface between the lipid bilayer and the aqueous environment in membrane proteins, where they play a crucial role in anchoring the protein within the membrane. nih.govmdpi.comnih.gov The amphipathic nature of the tryptophan side chain allows it to interact favorably with both the hydrophobic core and the polar headgroups of the lipid bilayer. mdpi.comnih.gov

The presence of tryptophan and its derivatives can influence the physical properties of lipid bilayers. Studies have shown that the binding of tryptophan derivatives to lipid vesicles can lead to a lowering of the phase-transition temperature of the bilayer. nih.gov This effect is correlated with the mole fraction of the solute within the bilayer. nih.gov It has been suggested that these molecules bind to defect sites in the bilayer, thereby modulating its phase properties. nih.gov The introduction of a fluorine atom into the tryptophan side chain may alter its partitioning into the lipid bilayer and its influence on membrane properties due to changes in its hydrophobicity and electronic character. rsc.org

Interactions with Nucleic Acids and Ribosomal Subunits

The interactions between tryptophan analogs and nucleic acids or ribosomal subunits are less well-documented in the provided search results compared to their interactions with proteins and lipids. However, some studies suggest the potential for such interactions. For example, tryptophan analogs can enhance the spectral properties of proteins in studies of protein-nucleic acid interactions. acs.org Furthermore, a study on tryptophan synthetase demonstrated that fusing a DNA-binding protein tag to one of its subunits and adding a nucleic acid scaffold could significantly enhance the enzyme's activity. nih.gov This suggests an indirect role of nucleic acids in modulating the function of a tryptophan-utilizing enzyme. While direct binding data for N-Acetyl-4-fluoro-L-tryptophan with nucleic acids or ribosomes is not explicitly provided, the general principles of molecular recognition suggest that the aromatic indole ring could potentially engage in stacking interactions with the bases of nucleic acids.

Advanced Analytical Methodologies in Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of N-Acetyl-4-fluoro-L-tryptophan. High-performance liquid chromatography (HPLC) and chiral chromatography are particularly vital for its assessment.

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of this compound and quantifying its concentration in various samples. Reversed-phase HPLC is a commonly employed method for the analysis of tryptophan and its derivatives. nih.govasianpubs.org The separation is typically achieved on a C18 column, where the stationary phase is nonpolar, and a more polar mobile phase is used.

The mobile phase composition, flow rate, and detector wavelength are critical parameters that are optimized to achieve a good separation of the main compound from any impurities. scielo.br For instance, a mobile phase consisting of a mixture of an aqueous buffer (like sodium acetate) and an organic solvent (such as acetonitrile) is often used. scielo.br Detection is frequently performed using a UV detector, as the indole (B1671886) ring of the tryptophan structure absorbs UV light. asianpubs.orgscielo.br

The quantification of this compound is achieved by creating a calibration curve using certified reference materials. sigmaaldrich.com The peak area of the analyte is proportional to its concentration, allowing for accurate determination in unknown samples. The method's performance is validated by assessing parameters like linearity, precision, accuracy, and limits of detection and quantification. nih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 25 °C

As this compound is a chiral molecule, verifying its enantiomeric purity is of utmost importance. Chiral chromatography is the definitive method for separating and quantifying the L- and D-enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have proven effective in the enantioseparation of fluorinated tryptophan analogs. nih.gov The separation can be influenced by the type of organic modifier in the mobile phase, with methanol and acetonitrile showing different selectivities. nih.gov Reversed-phase conditions are generally favored over polar-ionic modes for better peak shape and resolution. nih.gov The elution order of the enantiomers (L before D) has been observed to be consistent under various conditions for similar compounds. nih.gov

Table 2: Representative Chiral HPLC Method for Enantiomeric Purity of this compound

ParameterCondition
Column Chiral Stationary Phase (e.g., Teicoplanin-based)
Mobile Phase Water/Methanol with 0.1% Acetic Acid
Flow Rate 0.8 mL/min
Detection UV at 280 nm
Column Temperature 20 °C

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for the structural elucidation of this compound and the identification of related substances.

Mass spectrometry provides precise mass-to-charge ratio (m/z) information, which helps in confirming the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. Fragmentation analysis (MS/MS) is used to elucidate the structure of the molecule by breaking it down into smaller, characteristic ions. The fragmentation pattern of N-acetylated tryptophan derivatives typically involves cleavage of the acetyl group and fragmentation around the amino acid backbone and the indole ring. The presence of the fluorine atom will result in a characteristic isotopic pattern and will influence the fragmentation pathways.

Table 3: Predicted Mass Spectrometric Data for this compound

IonPredicted m/z
[M+H]⁺ 265.0983
[M+Na]⁺ 287.0802
[M-H]⁻ 263.0829

In the course of research, this compound may be subjected to various stress conditions, such as exposure to light, heat, or oxidative environments, which can lead to its degradation. Mass spectrometry is instrumental in identifying these degradation products. For the non-fluorinated analog, N-acetyl-tryptophan, degradation products often arise from oxidation of the indole ring, leading to compounds such as N-formylkynurenine, kynurenine, and various hydroxylated species. researchgate.net It is anticipated that this compound would undergo similar degradation pathways, with the fluorine substitution potentially influencing the rate and nature of the degradation. LC-MS/MS is a particularly effective technique for separating and identifying these degradation products in complex mixtures. researchgate.net

Table 4: Potential Degradation Products of this compound

Degradation ProductDescription
N-Acetyl-4-fluoro-kynurenine Result of indole ring opening
N-Acetyl-4-fluoro-N-formylkynurenine Intermediate in the oxidation of the indole ring
Hydroxylated derivatives Addition of one or more hydroxyl groups to the indole ring

Integration of Multi-Spectroscopic and Chromatographic Methods for Comprehensive Analysis

A comprehensive analysis of this compound necessitates the integration of multiple analytical techniques. The combination of HPLC for purity and quantification, chiral chromatography for enantiomeric separation, and mass spectrometry for structural confirmation and identification of related substances provides a complete profile of the compound. asianpubs.org

The hyphenation of these techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the online separation and identification of components in a mixture. This is particularly valuable for analyzing complex samples where this compound may be present with its precursors, derivatives, or degradation products. The use of a photodiode array (PDA) detector in conjunction with HPLC can provide UV-Vis spectral information for each separated peak, aiding in peak identification and purity assessment. By combining the data from these orthogonal techniques, a high degree of confidence in the identity, purity, and stability of this compound can be achieved.

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding how the introduction of a fluorine atom at the 4-position of the indole (B1671886) ring influences the electronic properties and reactivity of N-acetyl-L-tryptophan. The high electronegativity of fluorine is expected to induce significant changes in the electron distribution of the aromatic system.

Key Research Findings:

Electron Density Distribution: The fluorine atom acts as a strong electron-withdrawing group, leading to a redistribution of electron density within the indole ring. This effect is most pronounced at the positions ortho and para to the substitution, thereby altering the electrostatic potential surface of the molecule.

Frontier Molecular Orbitals: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The fluorine substituent is expected to lower the energies of both HOMO and LUMO compared to the non-fluorinated analogue. This can affect the molecule's susceptibility to electrophilic and nucleophilic attack. Studies on similar fluorinated indoles have shown that fluorination can modulate the HOMO-LUMO gap, which in turn influences the molecule's chemical stability and electronic transitions. rsc.org

Reactivity Descriptors: Quantum chemical calculations can provide various reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness. The introduction of a fluorine atom is predicted to increase the ionization potential and electron affinity, making the molecule less prone to oxidation and more susceptible to reduction compared to N-acetyl-L-tryptophan.

Table 1: Predicted Effects of 4-Fluoro Substitution on Electronic Properties of N-Acetyl-L-tryptophan
PropertyEffect of 4-Fluoro SubstitutionPredicted Consequence
HOMO EnergyLoweredIncreased resistance to oxidation
LUMO EnergyLoweredIncreased susceptibility to reduction
HOMO-LUMO GapPotentially alteredChanges in chemical stability and UV-Vis absorption
Dipole MomentIncreasedEnhanced polar interactions

Molecular Dynamics Simulations of N-Acetyl-4-fluoro-L-tryptophan in Biomolecular Environments

Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of this compound in complex biological environments, such as in solution, within lipid membranes, or as part of a peptide or protein. These simulations rely on force fields that accurately describe the interactions between atoms.

Key Research Findings:

Force Field Development: Accurate MD simulations of fluorinated molecules require specialized force field parameters. Parameters for fluorinated aromatic amino acids have been developed for widely used force fields like AMBER and CHARMM. nih.govacs.orgbiorxiv.orgacs.org These parameters account for the unique electronic and steric properties of the fluorine atom, ensuring reliable simulation results.

Conformational Preferences: MD simulations can reveal the preferred conformations of this compound in different environments. The N-acetyl group and the fluorinated indole side chain will influence the accessible Ramachandran angles (phi and psi) when the molecule is part of a peptide chain. Umbrella sampling simulations on related fluorinated amino acid-containing peptides have been used to validate their conformational preferences. nih.govbiorxiv.org

Hydration and Solvation: The fluorine atom can alter the hydration shell around the indole ring. While organic fluorine is a poor hydrogen bond acceptor, it can influence the local water network through electrostatic and van der Waals interactions. acs.orgnih.gov MD simulations can quantify these effects and predict the solvation free energy of the molecule.

Membrane Interactions: When interacting with a lipid bilayer, the fluorinated indole side chain is expected to partition at the membrane interface, similar to natural tryptophan. MD simulations can provide insights into the precise orientation and depth of insertion of the side chain within the membrane, which is crucial for understanding the behavior of peptides and proteins containing this modified amino acid. nih.govbiorxiv.org

In Silico Modeling of Binding Interactions (e.g., protein-ligand docking)

In silico modeling techniques, particularly protein-ligand docking, are used to predict and analyze the binding of this compound to protein targets. These methods are essential in drug discovery and for understanding the molecular basis of biological activity.

Key Research Findings:

Binding Pose Prediction: Docking algorithms can predict the most likely binding orientation of this compound within a protein's active site. Studies involving tryptophan analogs have demonstrated that these in silico methods can reliably predict binding sites. cipsm.de For instance, docking studies of fluoro-tryptophan analogs with tryptophanyl-tRNA synthetase have shown good correlation with experimental data. cipsm.de

Modulation of Binding Affinity: The fluorine atom can significantly impact binding affinity through various mechanisms. It can engage in favorable orthogonal multipolar interactions with backbone carbonyl groups, form halogen bonds, or alter the hydrophobic interactions within the binding pocket. acs.orgnih.gov The electron-withdrawing nature of fluorine can also influence the hydrogen-bonding capacity of the indole N-H group. acs.orgnih.gov

Water-Mediated Interactions: The role of water molecules in the binding site is critical. The fluorine substituent can influence the structure of water networks at the protein-ligand interface, which can either stabilize or destabilize the complex. acs.orgnih.gov Computational methods are essential for dissecting these complex interactions. acs.orgnih.gov

Table 2: Potential Interactions of the 4-Fluoroindole (B1304775) Moiety in a Protein Binding Site
Interaction TypeDescriptionPotential Impact on Binding
Hydrophobic InteractionsInteractions with nonpolar residues in the binding pocket.Can be enhanced or altered by the fluorine atom.
Hydrogen BondingThe indole N-H group acts as a hydrogen bond donor. Fluorine substitution can modulate its strength.Crucial for binding specificity and affinity.
π-π StackingStacking interactions with aromatic residues (e.g., Phe, Tyr, Trp). Fluorination can modify the quadrupole moment of the indole ring, affecting these interactions. acs.orgnih.govContributes to binding stability.
C-F···C=O InteractionsOrthogonal multipolar interactions between the C-F bond and backbone carbonyls.Can provide additional stabilization.

Prediction of Spectroscopic Properties and Conformational Landscapes

Computational methods are also employed to predict the spectroscopic properties of this compound and to explore its conformational landscape. These predictions can aid in the interpretation of experimental data and provide a more detailed understanding of the molecule's structure and dynamics.

Key Research Findings:

NMR Spectroscopy: A key application is the prediction of 19F NMR chemical shifts. nih.govuni-muenchen.de These chemical shifts are highly sensitive to the local environment, making 19F NMR an excellent tool for studying protein structure and dynamics. digitellinc.com Computational protocols using density functional theory (DFT) have been developed to accurately predict 19F NMR chemical shifts for fluorinated molecules, including in complex biological systems. rsc.orgnih.govmines.edu

Fluorescence Spectroscopy: The fluorescence properties of the indole ring are sensitive to its environment. Quantum chemical calculations, such as time-dependent DFT (TD-DFT), can predict the excitation and emission wavelengths. functmaterials.org.ua Studies on 7-fluorotryptophan have shown that fluorination can significantly alter the photophysical properties, and these changes can be rationalized through computational analysis of the molecule's electronic structure and its interactions with the solvent. bohrium.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for N-Acetyl-4-fluoro-L-tryptophan and its Analogs

The advancement of research into this compound is contingent upon efficient and scalable synthetic methods. While syntheses for various substituted tryptophans are known, novel routes tailored for this specific compound and its derivatives are a primary research objective. chim.it Future work could focus on:

Asymmetric Synthesis: Developing stereoselective methods to produce the L-enantiomer with high purity, potentially adapting existing techniques like enantioselective hydrogenation of dehydroamino acids or Friedel-Crafts conjugate additions. chim.it

Late-Stage Fluorination: Investigating C-H activation strategies to introduce a fluorine atom directly onto the indole (B1671886) ring of N-Acetyl-L-tryptophan. This approach could provide a modular way to access not only the 4-fluoro analog but other regioisomers as well.

Enzymatic Approaches: Exploring the use of engineered enzymes, such as tryptophan synthase (TrpS), to catalyze the reaction between a 4-fluoroindole (B1304775) precursor and L-serine, followed by N-acetylation. The biosynthetic production of tryptophan by TrpS is a well-established process that could be adapted for fluorinated analogs. chim.it

Scalable Procedures: Building upon established methods for similar compounds, such as the multi-gram scale synthesis of 4,6-difluoro-tryptophan, to ensure a reliable supply of this compound for extensive research applications. ehu.esresearchgate.net

Expansion of Applications in Protein Engineering and Design

Fluorinated amino acids are powerful probes for studying protein structure, dynamics, and function. ehu.es this compound, once synthetically accessible and capable of being incorporated into proteins (as 4-fluoro-L-tryptophan), could significantly expand the toolkit for protein engineering.

19F NMR Spectroscopy: The fluorine atom serves as a sensitive NMR probe. ehu.es Incorporating 4-fluoro-tryptophan into a protein would allow for high-resolution studies of protein folding, conformational changes, and ligand binding without background signals from other atoms. ehu.es

Enhanced Protein Stability: The introduction of fluorinated amino acids can alter protein stability. Research is needed to determine how the incorporation of 4-fluoro-tryptophan affects the thermal and chemical stability of proteins, which could be advantageous for creating more robust biocatalysts and therapeutics. acs.org

Modulation of Protein-Protein Interactions: The altered electronic properties of the fluorinated indole ring could be used to fine-tune protein-protein or protein-ligand interactions. This could be applied to redesigning enzyme active sites or modulating signaling pathways.

Fluorescent Probes: While the intrinsic fluorescence of tryptophan is a valuable tool, substituting it with a fluorinated analog can create a spectrally distinct probe. This would be particularly useful in proteins with multiple tryptophan residues, allowing for the selective monitoring of a specific site. nih.gov

Advanced Spectroscopic and Imaging Techniques for Deeper Mechanistic Insight

The unique spectroscopic properties imparted by the fluorine atom can be leveraged with advanced analytical techniques to gain unprecedented insight into molecular mechanisms.

Fluorescence Spectroscopy: The fluorescence intensity and emission wavelength of the tryptophan indole ring are highly sensitive to the local environment. nih.govacs.org Future studies should characterize the photophysical properties of this compound, including its quantum yield and fluorescence lifetime. nih.gov This data would establish its utility as a probe for monitoring changes in solvent polarity, hydrogen bonding, and protein conformational dynamics. nih.govacs.org

Vibrational Spectroscopy (IR and Raman): The C-F bond has a unique vibrational frequency. Infrared and Raman spectroscopy could be used to probe the local environment of the fluorinated indole ring within a protein, providing information on its interactions and conformational state.

Time-Resolved Fluorescence: Investigating the fluorescence decay kinetics can reveal dynamic processes occurring on the nanosecond timescale. This would be valuable for studying enzyme kinetics, protein folding pathways, and the dynamics of molecular recognition.

Spectroscopic PropertyPotential Application for this compound
Absorption Maximum (λabs) Characterize the electronic ground state and sensitivity to environment.
Emission Maximum (λem) Probe the polarity of the microenvironment in proteins. nih.gov
Quantum Yield (ΦF) Quantify fluorescence efficiency and quenching effects. nih.gov
Fluorescence Lifetime (τ) Study dynamic processes and interactions. nih.gov
19F NMR Chemical Shift Monitor protein structure, folding, and ligand binding. ehu.es

Exploration of this compound in Complex Biological Systems (non-human, non-clinical)

To understand the fundamental impact of this novel compound, its behavior must be studied in controlled, non-human biological systems.

Cellular Incorporation and Toxicity: Initial studies would involve determining the efficiency with which 4-fluoro-L-tryptophan can be incorporated into proteins in model organisms like E. coli or yeast expression systems. ehu.esacs.org Assessing any potential toxicity or perturbation of cellular metabolism is a crucial first step.

Enzyme-Substrate Interactions: Using this compound as an analog of N-Acetyl-L-tryptophan can provide insights into enzyme binding and catalysis. For example, it could be used to study the specificity of amino acid transporters or the active sites of enzymes involved in tryptophan metabolism. nih.gov

In Vitro Protein Folding Studies: The compound could be used as a fluorescent probe to monitor the refolding and aggregation of proteins in the presence of molecular crowding agents, helping to dissect the forces that govern protein stability in environments mimicking the cell. nih.govacs.org

Computational Design of Enhanced Tryptophan-Based Probes

Computational chemistry offers a powerful avenue for accelerating the development of new research tools. bham.ac.uk

Predicting Spectroscopic Properties: Methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the absorption and emission wavelengths of this compound and its derivatives. bham.ac.uk This allows for the in silico screening of potential probes with desired photophysical properties before undertaking time-consuming synthesis. bham.ac.uk

Modeling Environmental Effects: Computational simulations can model how the fluorescence of 4-fluoro-tryptophan responds to changes in solvent, electric fields, and interactions within a protein binding pocket. This provides a deeper mechanistic understanding of the spectroscopic data. nih.gov

Designing Novel Analogs: By understanding the structure-property relationships through computational analysis, researchers can rationally design new fluorinated tryptophan analogs with enhanced quantum yields, larger spectral shifts, or specific environmental sensitivities for use as next-generation fluorescent probes. bham.ac.ukacs.org

Q & A

Q. How should researchers design experiments to analyze batch-to-batch variability in synthetic yields?

  • Methodological Answer : Implement statistical process control (SPC) with control charts to monitor critical parameters (e.g., reaction time, catalyst activity). Use ANOVA to identify variance sources (e.g., raw material purity, humidity). Include replicate syntheses (n3n \geq 3) and report confidence intervals for yield distributions .

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